molecular formula C13H11ClN2O2 B1447813 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1426958-48-6

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B1447813
CAS No.: 1426958-48-6
M. Wt: 262.69 g/mol
InChI Key: FKZBGXBAGTWDTF-UHFFFAOYSA-N
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Description

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid (CAS 1426958-48-6) is a high-purity chemical compound offered for research and development purposes. This multifunctional molecule features a pyridine-3-carboxylic acid core substituted with an amino group and a 4-chloro-3-methylphenyl moiety, making it a valuable intermediate in various scientific explorations . With a molecular formula of C13H11ClN2O2 and a molecular weight of 262.69 g/mol, this compound is a versatile building block in medicinal chemistry and drug discovery . The presence of both an amino group and a carboxylic acid functional group allows for further chemical modifications, enabling researchers to synthesize a diverse array of derivatives for screening and development. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-7-4-8(2-3-11(7)14)10-5-9(13(17)18)6-16-12(10)15/h2-6H,1H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZBGXBAGTWDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(N=CC(=C2)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Preparation Process

A patented process for the synthesis of related 3-amino-2-chloro-4-alkylpyridines, which can be adapted for the target compound, involves the following key steps:

Step Reaction Description Conditions Outcome
1 Reaction of alkyl-substituted precursor with cyanoacetamide Organic solvent (methanol/ethanol), base (KOH), 50–80°C, 4–8 hours Formation of cyano-substituted pyridine intermediate
2 Chlorination using chlorinating agents (e.g., phenylphosphonic dichloride, POCl3) 110–180°C, 6–24 hours Introduction of chlorine atoms at desired positions
3 Acid-catalyzed heating 80–110°C, 1–10 hours Conversion to pyridinecarboxamide intermediate
4 Reaction with base and halide 0–100°C, 1–10 hours Amination step producing aminopyridine derivative
5 Catalytic hydrogenation Organic solvent, PdCl2 catalyst, 50–150 psi H2 pressure, 20–100°C, 6–24 hours Reduction of nitro or other groups to amino
6 Chlorination with chlorine gas pH 0.01–2, 5–30°C, 0.5–2 hours Final chlorination to yield 3-amino-2-chloro-4-methylpyridine

This sequence avoids undesirable nitration steps and minimizes contamination by dichloropyridine by-products, making it suitable for scale-up and environmentally safer production.

Adaptation for 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

To incorporate the 4-chloro-3-methylphenyl group at position 5, a cross-coupling reaction or electrophilic aromatic substitution on a suitably functionalized pyridine intermediate is employed. The phenyl substituent bearing chloro and methyl groups can be introduced via Suzuki or Stille coupling reactions using corresponding aryl boronic acids or stannanes under palladium catalysis.

Catalytic Hydrogenation and Chlorination

Hydrogenation using palladium chloride catalysts under mild pressures (50 psi) and temperatures (60–80°C) efficiently converts intermediates to the amino-functionalized pyridine. Subsequent chlorination with chlorine gas at low pH and controlled temperature selectively introduces chlorine atoms without over-chlorination or degradation.

Research Findings and Optimization

  • Yield and Purity: The patented process reports yields of approximately 75–80% for key intermediates with melting points consistent with pure compounds, indicating high purity after crystallization and solvent washing.
  • Environmental and Cost Considerations: Avoidance of nitration steps reduces hazardous waste and improves safety. Use of common solvents like methanol and ethanol and mild reaction conditions enhances scalability and cost-effectiveness.
  • Catalyst Efficiency: Palladium-based catalysts demonstrate high selectivity and turnover numbers in hydrogenation steps, critical for maintaining amino group integrity.
  • Reaction Times and Temperatures: Optimization of reaction times (1–24 hours depending on step) and temperatures (from 0°C to 180°C) balances reaction completeness and side-reaction minimization.

Comparative Data Table of Key Reaction Steps

Step No. Reaction Type Reagents/Catalysts Temperature (°C) Time (hours) Yield (%) Notes
1 Condensation with cyanoacetamide KOH, MeOH/EtOH 50–80 4–8 ~75 Formation of cyano-pyridine intermediate
2 Chlorination POCl3 or phenylphosphonic dichloride 110–180 6–24 70–80 Introduction of Cl substituents
3 Acid heating Acid catalyst 80–110 1–10 70–75 Conversion to carboxamide
4 Amination Base + halide 0–100 1–10 70–80 Amino group introduction
5 Hydrogenation PdCl2 catalyst, H2 gas 20–100 6–24 75–85 Reduction to amino-pyridine
6 Chlorination Cl2 gas, acidic pH 5–30 0.5–2 80–90 Final chlorination

Alternative Synthetic Approaches and Related Compounds

While direct literature on the exact compound is limited, related pyridine carboxylic acids bearing amino and halogen substituents have been synthesized via:

These methods provide alternative routes or modifications to improve yield, reduce steps, or enhance environmental compatibility.

Chemical Reactions Analysis

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts. Major products formed from these reactions include various substituted pyridine derivatives, esters, and amides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds, including 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Anti-Cancer Properties
Several studies have investigated the potential anti-cancer effects of pyridine derivatives. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For example, research focusing on its structural analogs revealed promising results in reducing cell viability in breast and colon cancer models . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Synthetic Methodologies

Synthesis of Novel Compounds
The compound serves as an essential intermediate in the synthesis of more complex chemical entities. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals. For instance, it has been utilized in the synthesis of quinazoline derivatives known for their biological activity .

Reactivity Studies
The reactivity of this compound has been extensively studied to understand its behavior under different conditions. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable precursor in organic synthesis .

Biological Studies

Neuropharmacological Research
Recent investigations have explored the neuropharmacological properties of pyridine derivatives. The compound has been assessed for its impact on neurotransmitter systems and potential effects on mood disorders. Preliminary results indicate that it may modulate serotonin and dopamine pathways, suggesting possible applications in treating depression and anxiety .

Toxicological Evaluations
Toxicity studies are crucial for understanding the safety profile of any new compound. Evaluations of this compound have shown low toxicity levels in preliminary assays, making it a candidate for further development in therapeutic applications .

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of pyridine revealed that those containing the this compound structure exhibited enhanced activity against multi-drug resistant strains of E. coli and S. aureus, highlighting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Testing : In vitro testing on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that modifications to the carboxylic acid group significantly increased cytotoxicity, indicating a pathway for developing targeted cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The molecular pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid (CAS 1426958-49-7)
  • Key Difference : Lacks the 3-methyl group on the phenyl ring.
  • Impact : Reduced steric bulk may enhance solubility but decrease hydrophobic interactions in biological systems. Purity: 97% .
PF-01247324 (6-Amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide)
  • Key Differences :
    • Carboxylic acid replaced with methylamide at position 2.
    • Phenyl substituent has three chlorine atoms (2,3,5-positions).
  • The methylamide group may reduce ionization, favoring CNS penetration. Used in preclinical studies (exact indications unspecified) .
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid
  • Key Differences: Amino group at position 4, carboxylic acid at position 2. Phenyl substituent includes fluoro and methoxy groups.
  • Impact: Multi-halogenation enhances herbicidal activity (e.g., weed control in non-crop settings). The methoxy group introduces electron-donating effects, altering reactivity .

Functional Group Modifications

6-Amino-3-pyridinecarboxylic acid (CAS 3167-49-5)
  • Key Difference : Lacks the phenyl substituent.
  • Impact : Simplified structure with lower molecular weight (154.1 g/mol ) increases aqueous solubility but reduces target specificity. Common as a building block in heterocyclic synthesis .
4-(6-Aminopyridin-3-yl)benzoic acid (CAS 222986-51-8)
  • Key Difference : Benzoic acid linked to pyridine via position 3.
  • Impact : Extended conjugation may enhance UV absorption properties, useful in analytical chemistry or as a fluorescent probe .

Heterocyclic and Substituent Diversity

5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid
  • Key Differences :
    • Pyrimidine core instead of pyridine.
    • Cyclopropyl and pyridinylmethyl substituents.
  • Impact : Pyrimidines often exhibit antiviral or anticancer activity. The cyclopropyl group may improve metabolic stability .
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
  • Key Differences :
    • Sulfanyl and trifluoromethyl groups.

Physicochemical and Application Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notable Applications
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid 275.7 4-Cl, 3-Me phenyl -NH₂, -COOH Research chemical (potential agro/pharma)
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid 261.7 4-Cl phenyl -NH₂, -COOH Intermediate in synthesis
PF-01247324 330.6 2,3,5-Cl₃ phenyl -NH₂, -CONHMe Preclinical pharmaceutical candidate
4-Amino-3-chloro-6-(4-Cl-2-F-3-MeO-phenyl)-5-F-2-COOH pyridine 375.1 4-Cl, 2-F, 3-OMe phenyl -NH₂, -COOH Herbicide (broadleaf weed control)
6-Amino-3-pyridinecarboxylic acid 154.1 None -NH₂, -COOH Building block for heterocycles

Biological Activity

6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridine carboxylic acids. Its structure features an amino group at the 6th position, a 4-chloro-3-methylphenyl group at the 5th position, and a carboxylic acid group at the 3rd position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₁₃H₁₁ClN₂O₂
  • Molecular Weight : 262.69 g/mol
  • CAS Number : 1426958-48-6

Synthetic Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-chloro-3-methylbenzaldehyde with malononitrile in the presence of ammonium acetate, followed by hydrolysis under acidic conditions. Industrial methods may utilize continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyridine carboxylic acids can inhibit various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce inflammation markers in cell lines exposed to lipopolysaccharide (LPS), indicating its potential as a therapeutic agent in inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. For example, derivatives have been tested against various cancer cell lines, revealing IC₅₀ values in the low micromolar range. The mechanism involves interference with tubulin polymerization, which is crucial for cell division, leading to cell cycle arrest in the G2/M phase .

Case Studies and Research Findings

  • Study on Anticancer Activity : A derivative similar to this compound was found to inhibit tubulin polymerization effectively. This compound induced apoptosis in cancer cells by downregulating Bcl-2 and upregulating Bax expression, demonstrating a pro-apoptotic mechanism .
  • Inflammatory Response Modulation : In a study involving BV-2 microglial cells, treatment with this compound reduced LPS-induced inflammation markers significantly. This suggests its potential role in neuroinflammatory conditions such as Alzheimer's disease .

Comparative Biological Activity Table

CompoundActivity TypeIC₅₀ (µM)Mechanism
This compoundAntimicrobialNot specifiedInhibition of bacterial growth
Similar Derivative AAnticancer1.76 ± 0.19Tubulin polymerization inhibition
Similar Derivative BAnti-inflammatory<10Reduction of TNF-a release

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid
Reactant of Route 2
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6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid

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